Sulfaethoxypyridazine
Overview
Description
Sulfaethoxypyridazine is a sulfonamide antibacterial compound. It is primarily used in veterinary medicine to treat bacterial infections in animals. The chemical structure of this compound consists of a pyridazine ring substituted with an ethoxy group and a sulfonamide moiety. This compound is known for its broad-spectrum antibacterial activity and is effective against a variety of Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Sulfaethoxypyridazine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial properties and effects on bacterial cell growth and metabolism.
Medicine: Explored for its potential use in treating bacterial infections in humans and animals.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Target of Action
Sulfaethoxypyridazine is a type of sulfonamide antibiotic . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase (DHPS) . DHPS plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria. By inhibiting DHPS, this compound prevents the production of folic acid, thereby inhibiting bacterial growth .
Mode of Action
This compound, like other sulfonamides, is a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and competes with PABA for the active site of DHPS. This competition results in the inhibition of the enzyme, preventing the synthesis of folic acid and ultimately leading to the cessation of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting DHPS, this compound prevents the conversion of PABA and dihydropteridine-hydroxymethyl-pyrophosphate to dihydropteroate, a key intermediate in the synthesis of folic acid . This disruption of the folic acid synthesis pathway leads to a deficiency of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential factor for bacterial growth and multiplication, this compound effectively inhibits the growth of bacteria . This makes it useful in the treatment of various bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain coexisting anions can have a significant effect on the degradation of this compound . Moreover, the photodegradation behavior of this compound under simulated sunlight has been investigated, indicating that environmental factors such as light exposure can influence the stability and efficacy of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sulfaethoxypyridazine interacts with various biomolecules in its role as an antibiotic. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring
Cellular Effects
The cellular effects of this compound are primarily related to its antibacterial activity. It is used to treat bacterial infections, indicating that it can influence cell function by inhibiting bacterial growth
Molecular Mechanism
Like other sulfonamides, it is believed to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of essential biomolecules in the bacteria, leading to their death .
Temporal Effects in Laboratory Settings
One study showed that this compound was the first long-acting sulfonamide (half-life 37 hours) to be introduced in clinical practice .
Dosage Effects in Animal Models
In most species, standard-use sulfonamides like this compound are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria
Metabolic Pathways
As a sulfonamide, it is likely involved in pathways related to the synthesis of folic acid in bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfaethoxypyridazine typically involves the reaction of 4-aminobenzenesulfonamide with 6-ethoxypyridazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Sulfaethoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy group on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Comparison with Similar Compounds
- Sulfamethoxypyridazine
- Sulfadiazine
- Sulfamethoxazole
Properties
IUPAC Name |
4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJIWWBSBCOKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048696 | |
Record name | Sulfaethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
963-14-4 | |
Record name | Sulfaethoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=963-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfaethoxypyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaethoxypyridazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11462 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfaethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(6-ethoxypyridazin-3-yl)sulphanilamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAETHOXYPYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880RIW1DED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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